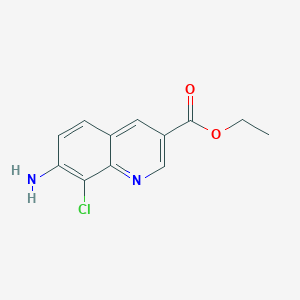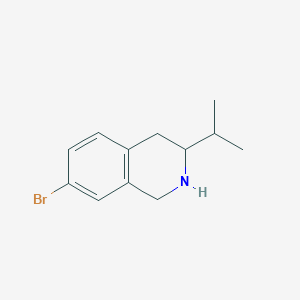
6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine is a fluorinated purine derivative. Fluorinated purines and related nucleosides exhibit a diverse range of biological activities. The presence of a difluoromethyl group at the 2-position of a purine can confer advantageous changes to physicochemical, metabolic, and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated purines, including 6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine, can be achieved through various methods. One common approach involves the use of organometallic reagents. For instance, the organometallic reagent formed in situ from CF3ZnBr and CuI has been used to effect selective 2-trifluoromethylation of 6-chloro-2-iodopurine . Another method involves the Balz-Schiemann reaction of the corresponding 2-aminopurine starting materials by diazotization-fluorodediazoniation in aqueous fluoroboric acid .
Industrial Production Methods
Industrial production methods for fluorinated purines often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents (e.g., CF3ZnBr, CuI), oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted purines, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Aplicaciones Científicas De Investigación
6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group can enhance the compound’s ability to act as a hydrogen-bond donor, influencing its binding affinity and selectivity for target proteins . The compound may also participate in various biochemical pathways, modulating cellular processes and signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine include other fluorinated purines, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct physicochemical and biological properties. The presence of both the difluoromethyl and isopropyl groups can enhance its stability, lipophilicity, and binding affinity for target proteins, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H9ClF2N4 |
|---|---|
Peso molecular |
246.64 g/mol |
Nombre IUPAC |
6-chloro-2-(difluoromethyl)-7-propan-2-ylpurine |
InChI |
InChI=1S/C9H9ClF2N4/c1-4(2)16-3-13-8-5(16)6(10)14-9(15-8)7(11)12/h3-4,7H,1-2H3 |
Clave InChI |
PQTNYMILEXQTBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=NC2=C1C(=NC(=N2)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B11863881.png)

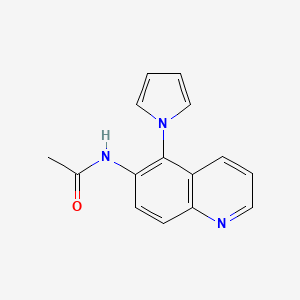

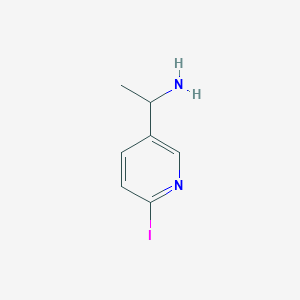

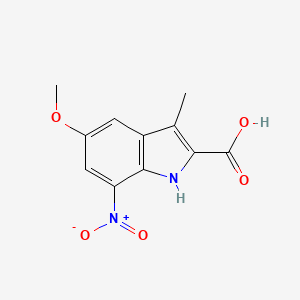
![1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11863921.png)

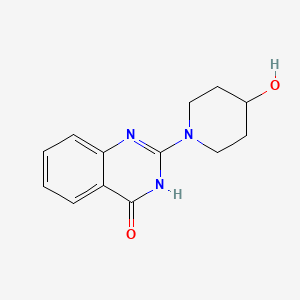
![3-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11863935.png)
